CA-074 methyl ester

Descripción

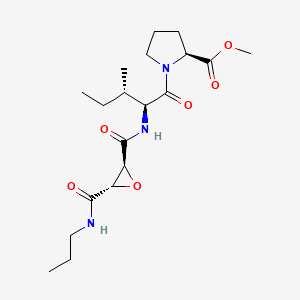

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWSRLSPWIEMLQ-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881386 | |

| Record name | CA-074-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147859-80-1 | |

| Record name | CA 074 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CA-074-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of CA-074 methyl ester

An In-Depth Technical Guide to the Mechanism of Action of CA-074 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CA-074Me) is a widely utilized tool in cellular biology and pharmacology for the investigation of lysosomal protease function. It is a cell-permeable pro-inhibitor designed for the specific, irreversible inactivation of intracellular Cathepsin B. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is not the active inhibitor itself but rather a pro-inhibitor designed for enhanced cellular uptake.[1] Its mechanism can be described as a two-step process:

-

Cellular Permeation and Activation : Due to its esterified carboxyl group, CA-074Me is lipophilic and can readily permeate cellular membranes to enter the cytoplasm.[2][3][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester group, converting the pro-inhibitor into its active, carboxylate form, CA-074.[2][5][6] This active form is less membrane-permeable, effectively trapping it within the cell.

-

Irreversible Inhibition of Cathepsin B : The active inhibitor, CA-074, is a potent and irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[4][6][7] CA-074 is a synthetic analogue of E-64, a natural peptidyl epoxide, and its specificity is derived from its structure which is recognized by the active site of Cathepsin B.[8] The inhibition is irreversible, meaning it forms a stable, covalent bond with the enzyme, permanently inactivating it.[4][9]

A critical feature of CA-074's inhibitory action is its strong pH dependence. It is significantly more potent in the acidic environment of the lysosome (pH 4.5-5.0) compared to the neutral pH of the cytosol (pH ~7.2).[4][5][10] This pH sensitivity is conferred by the free carboxyl group on the proline residue of CA-074, which is absent in the pro-inhibitor form.[4][5] In contrast, CA-074Me itself is a very weak inhibitor of Cathepsin B at all pH levels.[4][5]

Quantitative Data: Potency and Selectivity

The efficacy of CA-074 and its pro-inhibitor form is quantified by the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the pH-dependent potency of the active form (CA-074) and the relative inactivity of the pro-inhibitor (CA-074Me).

Table 1: IC50 Values for Cathepsin B Inhibition

| Compound | pH | IC50 Value | Fold Difference (vs. CA-074 at pH 4.6) | Reference(s) |

| CA-074 | 4.6 | 6 nM | 1x | [4][5] |

| 5.5 | 44 nM | ~7x | [4][5][10] | |

| 7.2 | 723 nM | ~120x | [4][5][10] | |

| CA-074Me | 4.6 | 8,900 nM | ~1495x | [4][5] |

| 5.5 | 13,700 nM | ~311x (vs. CA-074 at pH 5.5) | [4][5] | |

| 7.2 | 7,600 nM | ~10x (vs. CA-074 at pH 7.2) | [4][5] |

Table 2: Selectivity Profile of CA-074 against Other Cysteine Cathepsins

While CA-074 is highly selective for Cathepsin B, its pro-drug form, CA-074Me, can show off-target effects by inhibiting Cathepsin L within living cells before it is fully converted.[8][11] However, the active form, CA-074, shows high selectivity, especially at acidic pH.

| Target Enzyme | Inhibition by 16 µM CA-074 (pH 4.6) | Inhibition by 16 µM CA-074 (pH 5.5) | Reference(s) |

| Cathepsin C | No effect | No effect | [4][5] |

| Cathepsin H | No effect | No effect | [4][5] |

| Cathepsin L | No effect | No effect | [4][5] |

| Cathepsin K | Minor (5-20%) | No effect | [4][5] |

| Cathepsin S | Minor (5-20%) | IC50 = 4.8 µM | [4][5] |

| Cathepsin V | Minor (5-20%) | No effect | [4][5] |

| Cathepsin X | Minor (5-20%) | No effect | [4][5] |

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Inhibition Assay

This protocol details the direct measurement of enzyme inhibition by CA-074 or CA-074Me using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 5 mM DTT, pH adjusted to 4.6, 5.5, or 7.2)[4]

-

Fluorogenic Cathepsin B substrate (e.g., Z-Phe-Arg-AMC)

-

CA-074 and CA-074Me stock solutions in DMSO

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the inhibitors (CA-074 and CA-074Me) in Assay Buffer. A typical concentration range might be 0.1 nM to 50 µM.[4][5]

-

In the microplate wells, add 50 µL of the diluted inhibitors or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of diluted Cathepsin B enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately begin kinetic reading on the plate reader, measuring the rate of increase in fluorescence (RFU/s) for 15-30 minutes.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Cathepsin B Inhibition in Cultured Cells

This protocol describes a method to treat living cells with CA-074Me and subsequently measure the activity of endogenous Cathepsin B.[7][12]

Materials:

-

Cell line of interest (e.g., HL-60, RAW 264.7 macrophages) cultured in appropriate medium.[7][13]

-

CA-074Me stock solution in DMSO.

-

Lysis Buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7][12]

-

Cathepsin B activity assay reagents (as in Protocol 1).

-

Protein concentration assay kit (e.g., BCA).

Procedure:

-

Plate cells in a multi-well plate and grow to ~90% confluency.[13]

-

Treat the cells with various concentrations of CA-074Me (e.g., 1 µM to 100 µM) or vehicle control (DMSO) in fresh culture medium.[4][7] Incubate for a desired period (e.g., 2-4 hours) at 37°C.[7][14]

-

After incubation, wash the cells three times with cold PBS to remove excess inhibitor.[7]

-

Lyse the cells by adding Lysis Buffer and scraping.

-

Centrifuge the lysate to pellet cell debris and collect the clarified supernatant.[7]

-

Measure the total protein concentration of the supernatant.

-

Perform a Cathepsin B activity assay on the lysate (as in Protocol 1, using the supernatant as the enzyme source).

-

Normalize the Cathepsin B activity to the total protein concentration for each sample.

-

Calculate the percentage of intracellular Cathepsin B inhibition relative to the vehicle-treated control cells.

Application in Signaling Pathway Analysis: Necroptosis

CA-074Me is a valuable tool for dissecting cellular pathways where Cathepsin B plays a critical role, such as in certain forms of programmed cell death. In necroptosis, lysosomal membrane permeabilization (LMP) can lead to the release of Cathepsin B into the cytosol, contributing to cell death.[1]

By using CA-074Me to inhibit Cathepsin B, researchers can determine if this specific protease is a necessary component for the execution of necroptosis following LMP. A reduction in cell death in the presence of CA-074Me would implicate Cathepsin B as a key mediator in the pathway.[1][14]

Conclusion

This compound serves as an effective pro-inhibitor for the targeted inactivation of intracellular Cathepsin B. Its utility is rooted in its cell permeability and subsequent conversion to the highly potent, pH-sensitive, and irreversible inhibitor CA-074. A thorough understanding of its mechanism, potency, and potential for off-target effects is crucial for the accurate design and interpretation of experiments in basic research and therapeutic development.

References

- 1. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Role of CA-074 Methyl Ester in Studying Neurodegeneration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CA-074 methyl ester (CA-074 Me), a critical chemical tool used to investigate the complex role of the lysosomal protease Cathepsin B (CTSB) in the pathogenesis of neurodegenerative diseases. By elucidating the mechanisms of CA-074 Me and summarizing its application in various experimental models, this document serves as a technical resource for designing and interpreting studies in the field of neurodegeneration research.

Introduction: The Cathepsin B Conundrum in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and traumatic brain injury (TBI) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is the dysregulation of protein homeostasis, involving proteases within the lysosomal system. Cathepsin B, a lysosomal cysteine protease, has emerged as a protein of significant interest due to its multifaceted and seemingly contradictory roles in neuronal health and disease.[1][2][3]

CTSB is implicated in both neuroprotective and neurotoxic pathways. It can contribute to the clearance of pathogenic protein aggregates like amyloid-beta (Aβ) but is also involved in the production of toxic Aβ species and the promotion of neuroinflammation.[3][4] This dual functionality makes CTSB a complex but compelling target for study. To dissect its specific contributions to disease progression, researchers rely on potent and selective inhibitors. This compound is the most widely used tool for this purpose, enabling the study of intracellular CTSB activity in both cell culture and animal models.[5][6]

Mechanism of Action: From Prodrug to Potent Inhibitor

CA-074 Me is a cell-permeable prodrug of the potent, irreversible Cathepsin B inhibitor, CA-074.[5][7] Its methyl ester formulation allows it to efficiently cross cellular membranes.

-

Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, converting CA-074 Me into its active form, CA-074.[5][7][8]

-

Irreversible Inhibition : CA-074 is an epoxysuccinyl peptide designed as a derivative of E-64.[5] It acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue (Cys29) of Cathepsin B.[5]

-

pH-Dependent Potency : A critical feature of CA-074 is its pH-dependent inhibitory activity. It is exceptionally potent at the acidic pH of the lysosome (pH ~4.6), with reported IC50 values in the low nanomolar range.[5][9] However, its potency is substantially reduced (by over 100-fold) at the neutral pH of the cytosol (pH ~7.2).[5][9][10] This property is crucial for interpreting experimental results, as CTSB's pathogenic effects are often linked to its leakage from lysosomes into the cytosol.[1][11]

-

Selectivity : CA-074 is highly selective for Cathepsin B over other related cysteine cathepsins, such as L, H, and S, at both acidic and neutral pH.[5][12] However, it is important to note that under strong reducing conditions (e.g., in the presence of DTT or high intracellular glutathione), CA-074 and CA-074 Me may also inactivate Cathepsin L, a factor that requires consideration in experimental design.[13][14]

Dissecting Neurodegenerative Pathways with CA-074 Me

CA-074 Me is instrumental in studying the role of CTSB in key pathological processes, particularly in Alzheimer's disease.

-

Amyloid-β (Aβ) Metabolism : CTSB has a dual role in Aβ processing. It can function as a β-secretase, cleaving the Amyloid Precursor Protein (APP) to initiate the production of Aβ peptides.[3][15] Studies using CA-074 Me in neuronal cells have shown that inhibiting CTSB can reduce the secretion of Aβ by about 50% from the regulated secretory pathway.[15] Conversely, CTSB can also degrade Aβ peptides, suggesting a protective, clearance-related function.[4] CA-074 Me allows researchers to inhibit CTSB activity in different cellular compartments to parse these opposing functions.[16]

-

Neuroinflammation : A crucial aspect of neurodegeneration is chronic neuroinflammation. In disease states, lysosomal leakage allows CTSB to enter the cytosol.[1][11] Cytosolic CTSB can then activate the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4][17] Animal studies have demonstrated that CA-074 Me can suppress this NLRP3 inflammasome activation, thereby reducing neuroinflammation and inhibiting the progression of AD-like pathology in transgenic mice.[17][18]

-

Neuronal Death : The release of CTSB into the cytosol is a potent trigger for apoptotic and other cell death pathways.[1] By inhibiting this rogue cytosolic activity, CA-074 Me has been shown to protect neurons from cell death in various models, including primate hippocampus and primary cortical neurons treated with toxins.[2][3][19]

Data Presentation: Quantitative Effects of CA-074 Me

The following tables summarize quantitative data from key studies, illustrating the efficacy of CA-074 Me in various experimental settings.

Table 1: Inhibitory Potency and Selectivity of CA-074 and its Prodrug, CA-074 Me

| Compound | Target Protease | pH | IC50 (nM) | Potency (kinact/KI) (M-1s-1) | Reference |

|---|---|---|---|---|---|

| CA-074 | Cathepsin B | 4.6 | 6 | 1,300,000 | [5][9] |

| Cathepsin B | 5.5 | 44 | 140,000 | [5][9] | |

| Cathepsin B | 7.2 | 723 | 8,000 | [5][9] | |

| Cathepsin L | 5.5 | >16,000 | N/A | [5] | |

| Cathepsin S | 5.5 | 4,800 | N/A | [5] | |

| Cathepsin K | 5.5 | >16,000 | N/A | [5] | |

| CA-074 Me | Cathepsin B | 4.6 | 8,900 | 550 | [5] |

| Cathepsin B | 5.5 | 13,700 | 530 | [5] | |

| Cathepsin B | 7.2 | 7,600 | 530 | [5] |

| | Other Cathepsins | 4.6-7.2 | >16,000 | N/A |[5][9] |

Table 2: Effects of CA-074 Me in In Vitro Models of Neurodegeneration

| Cell Model | Treatment Concentration | Duration | Key Quantitative Effects | Reference |

|---|---|---|---|---|

| Neuronal Chromaffin Cells | Not specified | Not specified | ~50% reduction in extracellular Aβ released via regulated secretory pathway | [15] |

| Cultured Chicken Astrocytes | Not specified | Not specified | Reduced Aβ2-x levels to 18.2 ± 2.6% of control | [16] |

| Primary Rat Cortical Neurons | Not specified | Not specified | Protected against okadaic acid-induced cell death; reduced APP accumulation | [19] |

| Macrophages | 10-50 µM | 2 hours | Protected cells from lethal toxin-induced death | [8][20] |

| Bone Marrow Monocytes | 5-50 µM | 48 hours | Inhibited RANK-ligand induced osteoclastogenesis |[20] |

Table 3: Effects of CA-074 Me in In Vivo Models of Neurodegeneration

| Animal Model | Dosage & Route | Duration | Key Quantitative Effects | Reference |

|---|---|---|---|---|

| AD Transgenic Mice (APP/PS1) | Not specified | Not specified | Significantly lower latency in Morris water maze; reduced Aβ protein expression | [17] |

| London APP Mice | Not specified (i.c.v.) | Not specified | Improved memory deficit; reduced amyloid plaque load; reduced brain Aβ40 & Aβ42 | [7] |

| TBI Mouse Model | 4-10 mg/kg | Not specified | Reduced memory deficits and brain lesion volume | [5] |

| Rat dMCAO (Stroke) Model | 16 nmol (i.c.v.) | Post-injury | Reduced neuronal loss and gliosis in substantia nigra | [21] |

| Guinea Pig Polymyositis | 4 mg/kg/day (i.m.) | 7 days | Reduced inflammation scores and apoptosis; increased Bcl-2/Bax ratio |[20][22] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for using CA-074 Me.

Protocol 1: In Vitro Inhibition and Activity Assay in Cell Lysates

This protocol measures the ability of CA-074 Me to inhibit intracellular Cathepsin B activity.

-

Cell Culture and Treatment :

-

Plate cells (e.g., primary neurons, microglia, or a relevant cell line) in a suitable format (e.g., 96-well plate) and grow to ~90% confluency.

-

Prepare a stock solution of CA-074 Me in DMSO.

-

Pre-treat cells with desired concentrations of CA-074 Me (e.g., 10 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours) in culture media at 37°C.[8][20]

-

-

Cell Lysis :

-

Wash cells three times with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

-

Collect the clarified supernatant for the activity assay.

-

-

Cathepsin B Activity Assay (Fluorometric) :

-

Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a cysteine protease activator like DTT (e.g., 2 mM).

-

In a black 96-well plate, add a volume of cell lysate to the assay buffer.

-

Initiate the reaction by adding a fluorogenic Cathepsin B substrate, such as Z-Arg-Arg-AMC (Nα-CBZ-L-arginyl-L-arginine 7-amido-4-methylcoumarin), to a final concentration of ~150 µM.[23]

-

Immediately measure the fluorescence kinetics on a plate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm) at 37°C for 30 minutes.[23]

-

-

Data Analysis :

-

Calculate the rate of substrate cleavage (Relative Fluorescent Units per minute) from the linear portion of the curve.

-

Compare the activity in CA-074 Me-treated samples to vehicle-treated controls to determine the percent inhibition.

-

Protocol 2: In Vivo Administration in an AD Mouse Model

This protocol outlines the systemic administration of CA-074 Me to assess its effects on AD pathology.

-

Animal Model :

-

Use a relevant transgenic mouse model of Alzheimer's disease, such as APP/PS1 or 5xFAD mice, along with age-matched wild-type controls.

-

-

Inhibitor Preparation and Administration :

-

CA-074 Me is typically administered via intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion. For i.p. injection, a common dosage is 4-10 mg/kg/day.[5][20]

-

To prepare for i.p. injection, dissolve CA-074 Me in a vehicle suitable for in vivo use. A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder ddH₂O.[7] The solution should be prepared fresh.

-

-

Treatment Paradigm :

-

Begin treatment at an age relevant to the model's pathology onset.

-

Administer CA-074 Me or vehicle to respective groups daily or as determined by the study design for a period of several weeks to months.

-

-

Outcome Measures :

-

Behavioral Testing : Perform cognitive assessments like the Morris Water Maze or Y-maze to evaluate learning and memory.[17]

-

Tissue Collection : At the end of the study, perfuse animals with saline and collect brains. One hemisphere can be fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.

-

Biochemical Analysis : Homogenize brain tissue to measure levels of Aβ40 and Aβ42 by ELISA, and levels of CTSB, APP, and inflammatory markers (e.g., NLRP3, IL-1β) by Western blot.[7][17]

-

Immunohistochemistry : Stain fixed brain sections for amyloid plaques (e.g., with Thioflavin S or antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Conclusion

This compound is an indispensable pharmacological tool for probing the function of Cathepsin B in the context of neurodegeneration. Its ability to permeate cells and selectively inhibit intracellular CTSB has allowed researchers to untangle the enzyme's complex roles in amyloid-β processing, neuroinflammatory signaling, and neuronal survival. The wealth of data generated from studies using CA-074 Me has solidified Cathepsin B's position as a key player in the pathology of Alzheimer's disease and other related disorders. As research progresses, the careful and methodologically sound application of CA-074 Me will continue to be vital for validating CTSB as a potential therapeutic target for these devastating conditions.

References

- 1. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutral pH-Selective Inhibition of Cytosolic Cathepsin B: A Novel Drug Targeting Strategy for Traumatic Brain Injury and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 16. The Role of Cathepsin B in the Degradation of Aβ and in the Production of Aβ Peptides Starting With Ala2 in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. glpbio.com [glpbio.com]

- 21. Frontiers | Inhibition of Cathepsins B Induces Neuroprotection Against Secondary Degeneration in Ipsilateral Substantia Nigra After Focal Cortical Infarction in Adult Male Rats [frontiersin.org]

- 22. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of cathepsin B activity attenuates extracellular matrix degradation and inflammatory breast cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of CA-074 Methyl Ester: A Technical Guide for Researchers

An In-depth Examination of the Cathepsin B Inhibitor in Oncology Research

This technical guide provides a comprehensive overview of the anti-cancer effects of CA-074 methyl ester (CA-074Me), a cell-permeable inhibitor of the lysosomal cysteine protease, cathepsin B. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, relevant signaling pathways, and experimental data. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological processes through diagrams to facilitate a deeper understanding of CA-074Me as a potential therapeutic agent.

Introduction to this compound and its Target, Cathepsin B

This compound is a prodrug that can readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, CA-074.[1][2] CA-074 is a potent and selective inhibitor of cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in a variety of human cancers.[3][4] The upregulation of cathepsin B in malignant tissues is often associated with increased tumor invasion, metastasis, and angiogenesis.[5][6] This has positioned cathepsin B as a compelling target for anti-cancer drug development.

However, it is crucial to note that some studies suggest CA-074Me may also inhibit cathepsin L, particularly under the reducing conditions found within the intracellular environment.[7][8] This potential for off-target effects should be a key consideration in the design and interpretation of experiments.

Mechanism of Action: Inhibition of Cathepsin B

The primary mechanism by which CA-074Me exerts its anti-cancer effects is through the irreversible inhibition of cathepsin B.[9] By blocking the enzymatic activity of cathepsin B, CA-074Me can interfere with several key processes that contribute to cancer progression.

Impact on Apoptosis

Cathepsin B has a dual and context-dependent role in apoptosis. It can promote apoptosis by activating pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial dysfunction and caspase activation. Conversely, it can also have anti-apoptotic functions.[3][5] By inhibiting cathepsin B, CA-074Me can modulate the delicate balance of pro- and anti-apoptotic proteins, often leading to an increase in the Bcl-2/Bax ratio and a reduction in apoptosis in some cancer models.

Inhibition of Invasion and Metastasis

Cathepsin B plays a critical role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[6] It can directly degrade ECM components and also activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM breakdown. Inhibition of cathepsin B by CA-074Me is therefore expected to reduce the invasive and metastatic potential of cancer cells.

Quantitative Data on this compound Activity

Table 1: Inhibitory Potency (IC50) of CA-074 and CA-074Me against Cathepsin B at Different pH Values [9]

| Compound | pH | IC50 (µM) |

| CA-074 | 4.6 | 0.006 |

| CA-074 | 5.5 | 0.044 |

| CA-074 | 7.2 | 0.723 |

| CA-074Me | 4.6 | 8.9 |

| CA-074Me | 5.5 | 13.7 |

| CA-074Me | 7.2 | 7.6 |

Table 2: Selectivity of CA-074 and CA-074Me against a Panel of Cysteine Cathepsins [9]

| Cathepsin | CA-074 IC50 (nM) at pH 5.5 | CA-074Me IC50 (nM) at pH 5.5 |

| Cathepsin B | 44 | 13700 |

| Cathepsin L | >16000 | >16000 |

| Cathepsin K | >16000 | >16000 |

| Cathepsin S | >16000 | >16000 |

| Cathepsin V | >16000 | >16000 |

| Cathepsin X | >16000 | >16000 |

Note: The selectivity data highlights that while CA-074 is highly selective for Cathepsin B, its methyl ester form is a significantly weaker inhibitor in enzymatic assays.

Signaling Pathways Modulated by this compound

The inhibition of cathepsin B by CA-074Me can impact multiple signaling pathways crucial for cancer cell survival and progression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the anti-cancer effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with CA-074Me

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cancer cells with CA-074Me for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Materials:

-

Cancer cells treated with CA-074Me

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Matrigel Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive capacity of cancer cells through a basement membrane matrix.

Materials:

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Resuspend cancer cells in serum-free medium, with or without CA-074Me.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the role of cathepsin B in cancer. Its ability to inhibit this key protease provides a mechanism to probe the intricate signaling pathways involved in apoptosis, invasion, and metastasis. The data presented in this guide underscore the potential of targeting cathepsin B as a therapeutic strategy.

Future research should focus on:

-

Expanding the quantitative dataset: Determining the IC50 values of CA-074Me in a broader range of cancer cell lines is essential for identifying sensitive cancer types.

-

In vivo studies: Comprehensive in vivo studies are needed to translate the in vitro findings and to evaluate the anti-tumor efficacy and potential toxicity of CA-074Me in preclinical models.

-

Combination therapies: Investigating the synergistic effects of CA-074Me with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

-

Clarifying off-target effects: Further studies are required to fully understand the extent to which CA-074Me inhibits other proteases, such as cathepsin L, within the cellular environment and the functional consequences of this inhibition.

By addressing these key areas, the scientific community can further elucidate the therapeutic potential of this compound and pave the way for the development of novel anti-cancer agents targeting cathepsin B.

References

- 1. Cathepsin-B and cathepsin-L expression levels do not correlate with sensitivity of tumour cells to TNF-α-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of CA-074 Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CA-074 methyl ester (CA-074Me) is a cell-permeable, selective inhibitor of the lysosomal cysteine protease, Cathepsin B (CatB). Emerging evidence has highlighted its potent anti-inflammatory properties, primarily through the modulation of the NLRP3 inflammasome signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of CA-074Me, a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for assessing its anti-inflammatory effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. A key player in the inflammatory cascade is the NLRP3 inflammasome, a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Cathepsin B, a lysosomal cysteine protease, has been identified as a critical upstream activator of the NLRP3 inflammasome. Its release from lysosomes into the cytosol is a key event that initiates the assembly and activation of the inflammasome complex. Therefore, the inhibition of Cathepsin B presents a promising therapeutic strategy for mitigating NLRP3-mediated inflammation.

This compound is a prodrug of CA-074, a potent and selective irreversible inhibitor of Cathepsin B. The methyl ester modification enhances its cell permeability, allowing it to effectively reach its intracellular target.[1] Once inside the cell, it is hydrolyzed by intracellular esterases into its active form, CA-074, which then covalently binds to and inhibits Cathepsin B.[2] This guide explores the anti-inflammatory properties of this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

The primary anti-inflammatory mechanism of this compound is its inhibition of Cathepsin B, which in turn prevents the activation of the NLRP3 inflammasome.

The NLRP3 Inflammasome Activation Pathway:

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and lysosomal destabilization, can trigger this second step. Lysosomal rupture leads to the release of its contents, including Cathepsin B, into the cytosol.

Role of Cathepsin B and Inhibition by CA-074:

Cytosolic Cathepsin B is believed to directly or indirectly lead to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of pro-caspase-1 into its active form, Caspase-1. Active Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell and mediate a potent inflammatory response.

This compound, by being converted to CA-074 intracellularly, directly inhibits the enzymatic activity of Cathepsin B. This prevents the downstream activation of the NLRP3 inflammasome, leading to a significant reduction in the production and release of IL-1β and IL-18.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of CA-074 and this compound

| Compound | Target | Assay Condition (pH) | IC50 | Reference |

| CA-074 | Cathepsin B | 4.6 | 6 nM | [3] |

| CA-074 | Cathepsin B | 5.5 | 44 nM | [3] |

| CA-074 | Cathepsin B | 7.2 | 723 nM | [3] |

| This compound | Cathepsin B | 4.6 | 8.9 µM | [3] |

| This compound | Cathepsin B | 5.5 | 13.7 µM | [3] |

| This compound | Cathepsin B | 7.2 | 7.6 µM | [3] |

Table 2: In Vivo Efficacy of this compound in a Model of Polymyositis

| Treatment Group | Inflammation Score (Arbitrary Units) | CD68+ Cells (cells/mm²) | TNF-α+ Cells (cells/mm²) | Reference |

| Control (CVB1-induced PM) | 3.8 ± 0.5 | 125 ± 15 | 85 ± 10 | [4] |

| CA-074Me (4 mg/kg/day) | 1.5 ± 0.3 | 55 ± 8 | 30 ± 5* | [4] |

| p < 0.05 compared to control |

Table 3: Effect of this compound on NLRP3 Inflammasome Components in an Alzheimer's Disease Mouse Model

| Treatment Group | IL-1β Levels | Caspase-1 Protein Expression | NLRP3 Protein Expression | Reference |

| Control (AD mice) | High | High | High | [5] |

| CA-074Me | Significantly lower (p < 0.001) | Significantly lower | Lower | [5] |

Note: Specific concentrations for IL-1β and fold changes for protein expression were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (IL-1β, IL-18)

-

Coating: Coat a 96-well microplate with capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples (cell culture supernatants or tissue homogenates) to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot for NLRP3 and Caspase-1

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunohistochemistry (IHC) for CD68 and TNF-α

-

Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against CD68 or TNF-α overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

-

Chromogen: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

-

Microscopy: Examine the slides under a light microscope and quantify the number of positive cells or the staining intensity.

TUNEL Assay for Apoptosis Detection

-

Tissue Preparation: Prepare paraffin-embedded tissue sections as described for IHC.

-

Permeabilization: After deparaffinization and rehydration, permeabilize the sections with Proteinase K.

-

Equilibration: Incubate the sections with equilibration buffer.

-

TdT Labeling: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

-

Detection: Apply a streptavidin-HRP conjugate.

-

Chromogen: Develop the signal with DAB.

-

Counterstaining: Counterstain with methyl green or hematoxylin.

-

Microscopy: Analyze the sections under a light microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound is a valuable research tool for investigating the role of Cathepsin B in inflammation. Its ability to potently and selectively inhibit Cathepsin B in a cellular context allows for the detailed study of the downstream consequences, particularly the inhibition of the NLRP3 inflammasome pathway. The data presented in this guide demonstrate the significant anti-inflammatory effects of this compound in both in vitro and in vivo models. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of targeting Cathepsin B in inflammatory diseases. Further research focusing on more precise quantification of its in vivo efficacy and its effects in a wider range of inflammatory models is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of cathepsin B, combined with the calcium channel blocker Nimodipine inhibits NLRP3 inflammasome activation and alleviates the lesions of Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Role of CA-074 Methyl Ester in Maintaining Lysosomal Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in a variety of pathological conditions, triggering programmed cell death pathways such as apoptosis and necroptosis, as well as inflammatory responses. The release of potent lysosomal hydrolases, including cathepsins, into the cytosol initiates these damaging cascades. CA-074 methyl ester (CA-074 Me), a cell-permeable prodrug, is rapidly gaining attention for its ability to mitigate these effects. Once inside the cell, it is converted by intracellular esterases to its active form, CA-074, a highly selective and potent inhibitor of cathepsin B. This guide provides an in-depth technical overview of the mechanism of action of CA-074 Me, its profound effect on preventing LMP, and detailed experimental protocols for its study. Furthermore, it presents key signaling pathways involved in LMP-induced cellular damage and the protective role of CA-074 Me, visualized through detailed diagrams.

Introduction to this compound and Lysosomal Membrane Permeabilization

Lysosomes, once viewed simply as cellular recycling centers, are now recognized as central signaling hubs that dictate cell fate under stress. The integrity of the lysosomal membrane is paramount for cellular homeostasis. Various stimuli, including oxidative stress, certain drugs, and pathological protein aggregates, can induce LMP, leading to the leakage of lysosomal contents.

Among the most detrimental of these leaked components is cathepsin B, a cysteine protease that, once in the neutral pH of the cytosol, can activate downstream cell death and inflammatory pathways. CA-074 Me emerges as a critical research tool and potential therapeutic agent by effectively targeting intracellular cathepsin B. As a methyl ester derivative of CA-074, it readily crosses the cell membrane.[1][2] Intracellularly, non-specific esterases hydrolyze the methyl ester, trapping the now active and cell-impermeable CA-074 inside the cell where it can exert its inhibitory effect on cathepsin B.[3]

Mechanism of Action of this compound

CA-074 Me is an irreversible inhibitor of cathepsin B.[4] Its active form, CA-074, covalently binds to the active site of cathepsin B, preventing it from cleaving its substrates. The selectivity of CA-074 for cathepsin B over other cathepsins, such as L and S, is a key feature, although some off-target inhibition of cathepsin L has been noted under reducing conditions.[5]

The primary protective effect of CA-074 Me against LMP is believed to be indirect. By inhibiting the activity of any cathepsin B that may have already leaked from the lysosome, CA-074 Me prevents the amplification of a positive feedback loop where cathepsin B can cleave other cellular components, leading to further lysosomal damage and a wider release of lysosomal enzymes.

Quantitative Data on CA-074 and CA-074 Me Inhibition

The inhibitory potency of CA-074 and its methyl ester has been quantified in various studies. The following tables summarize key quantitative data.

| Inhibitor | Target | IC50 Value | pH | Reference |

| CA-074 Me | Cathepsin B | 36.3 nM | Not Specified | [5] |

| CA-074 | Cathepsin B | 6 nM | 4.6 | |

| CA-074 | Cathepsin B | 44 nM | 5.5 | |

| CA-074 | Cathepsin B | 723 nM | 7.2 | |

| CA-074 Me | Cathepsin B | 8.9 µM | 4.6 | |

| CA-074 Me | Cathepsin B | 13.7 µM | 5.5 | |

| CA-074 Me | Cathepsin B | 7.6 µM | 7.2 |

Table 1: IC50 Values of CA-074 and this compound against Cathepsin B. The inhibitory concentration (IC50) varies depending on the pH, with CA-074 being most potent at the acidic pH characteristic of the lysosomal lumen.

| Cell Line | Treatment | CA-074 Me Concentration | Duration | % Inhibition of Cathepsin B | Reference |

| Human Gingival Fibroblasts | CA-074 Me | 1 µM | 3 hours | Selective inactivation | [3] |

| McNtcp.24 cells | Glycodeoxycholic acid (GCDC) + CA-074 Me | 0.1 µM | 2 hours | Reduced GCDC-mediated increase in cathepsin B activity | [5] |

Table 2: Cellular Inhibition of Cathepsin B by this compound. These studies demonstrate the efficacy of CA-074 Me in inhibiting intracellular cathepsin B activity in different cell models.

Experimental Protocols for Studying LMP and the Effect of CA-074 Me

Accurate assessment of LMP is crucial for understanding the protective effects of CA-074 Me. The following are detailed protocols for commonly used assays.

This compound Treatment Protocol in Cell Culture

This protocol provides a general guideline for treating cultured cells with CA-074 Me to study its effect on LMP.

-

Cell Plating: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, chamber slides for microscopy) and allow them to adhere overnight.

-

Preparation of CA-074 Me Stock Solution: Dissolve CA-074 Me in DMSO to prepare a stock solution of 10 mM. Store aliquots at -20°C.[2]

-

Pre-treatment with CA-074 Me: Dilute the CA-074 Me stock solution in fresh cell culture medium to the desired final concentration (typically ranging from 10 to 50 µM). Remove the old medium from the cells and add the medium containing CA-074 Me.

-

Incubation: Incubate the cells with CA-074 Me for a period of 1 to 2 hours prior to inducing LMP. This pre-incubation allows for the cellular uptake and conversion of CA-074 Me to its active form.

-

Induction of LMP: After the pre-incubation period, introduce the LMP-inducing agent (e.g., L-leucyl-L-leucine methyl ester (LLOMe), hydrogen peroxide, or other cytotoxic compounds) to the culture medium.

-

Analysis: Following the desired treatment duration with the LMP inducer, proceed with the chosen assay to assess lysosomal integrity (e.g., Acridine Orange Staining, Galectin-3 Puncta Assay, or Fluorescent Dextran Release Assay).

Acridine Orange Staining for Lysosomal Integrity

Acridine orange (AO) is a lysosomotropic fluorescent dye that accumulates in acidic compartments. In healthy cells with intact lysosomes, AO fluoresces bright red. Upon LMP, the dye leaks into the cytosol and nucleus, where it binds to DNA and RNA and fluoresces green.[6]

-

Cell Preparation: Culture cells on glass coverslips or in a clear-bottom 96-well plate.

-

AO Staining Solution: Prepare a fresh 5 µg/mL solution of acridine orange in cell culture medium.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the AO staining solution to the cells and incubate for 15 minutes at 37°C in the dark.[7]

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Treatment: Treat the cells with the LMP-inducing agent in the presence or absence of CA-074 Me pre-treatment.

-

Imaging: Visualize the cells immediately using a fluorescence microscope. Healthy cells will exhibit red punctate fluorescence within lysosomes. Cells undergoing LMP will show a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.

-

Quantification (Optional): The ratio of red to green fluorescence intensity can be quantified using image analysis software or a plate reader to assess the degree of LMP.

Galectin-3 Puncta Immunofluorescence Assay for LMP

Galectins are cytosolic proteins that recognize and bind to β-galactosides, which are normally present on the luminal side of the lysosomal membrane. Upon membrane damage, these glycans become exposed to the cytosol, leading to the recruitment of galectins, such as galectin-3, to the damaged lysosomes, forming visible puncta.[8]

-

Cell Preparation: Grow cells on sterile glass coverslips in a 12-well plate to 50-70% confluency.[9]

-

Treatment: Pre-treat cells with CA-074 Me, followed by the addition of an LMP-inducing agent.

-

Fixation: After treatment, wash the cells once with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

-

Permeabilization: Wash the cells once with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[9]

-

Blocking: Wash the cells with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against galectin-3 (e.g., BD Pharmingen #556904, 1:100 dilution) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining, and visualize using a fluorescence or confocal microscope. The number and intensity of galectin-3 puncta per cell can be quantified to measure the extent of LMP.

Fluorescent Dextran Release Assay

This assay involves pre-loading lysosomes with fluorescently-labeled dextran. In healthy cells, the dextran is sequestered within the punctate lysosomes. Following LMP, the dextran is released into the cytosol, resulting in a diffuse cytoplasmic fluorescence.[10]

-

Loading with Fluorescent Dextran: Incubate cells with medium containing fluorescently-labeled dextran (e.g., 50-200 µg/mL of Alexa Fluor 488-dextran, 10 kDa) for 2 to 16 hours.[11][12]

-

Chase: After loading, wash the cells twice with PBS and incubate in fresh, dextran-free medium for at least 2 hours to allow for the clearance of any dextran in endosomes.[11]

-

Treatment: Induce LMP in the presence or absence of CA-074 Me pre-treatment.

-

Imaging: Monitor the cells using live-cell imaging or fix and image at desired time points. A shift from a punctate to a diffuse fluorescence pattern indicates LMP. The size of the pores in the lysosomal membrane can be estimated by using dextrans of different molecular weights.[10]

Signaling Pathways and the Role of CA-074 Me

LMP is a central event that can trigger multiple downstream signaling pathways. CA-074 Me, by inhibiting cathepsin B, can effectively block or attenuate these pathways.

LMP-Induced Apoptosis

The release of cathepsin B into the cytosol can initiate the intrinsic pathway of apoptosis. Cytosolic cathepsin B can cleave Bid to truncated Bid (tBid), which in turn activates Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

LMP in Necroptosis

Necroptosis is a form of programmed necrosis that is typically activated when apoptosis is inhibited. A key step in necroptosis is the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Activated MLKL translocates to the plasma membrane and to lysosomal membranes, inducing their permeabilization.[1] The subsequent release of cathepsin B contributes to the execution of necroptotic cell death.

LMP and NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18. Particulate matter and other stimuli can be phagocytosed, leading to lysosomal destabilization and the release of cathepsin B.[13] Cytosolic cathepsin B is thought to be one of the upstream signals that triggers the assembly and activation of the NLRP3 inflammasome.[14]

Conclusion

This compound is an invaluable tool for studying the intricate role of cathepsin B and lysosomal membrane permeabilization in a multitude of cellular processes. Its ability to selectively inhibit intracellular cathepsin B provides a means to dissect the molecular mechanisms underlying LMP-induced cell death and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the protective effects of CA-074 Me and to explore the therapeutic potential of targeting lysosomal stability. As our understanding of the central role of lysosomes in health and disease continues to grow, the importance of specific and potent inhibitors like CA-074 Me will undoubtedly increase.

References

- 1. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]

- 2. tnfalphainhibitors.com [tnfalphainhibitors.com]

- 3. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]

- 10. Visualizing Lysosomal Membrane Permeabilization by Fluorescent Dextran Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jneuropsychiatry.org [jneuropsychiatry.org]

Methodological & Application

Application Notes and Protocols for CA-074 Methyl Ester in Macrophage Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CA-074 methyl ester (CA-074 Me), a cell-permeable inhibitor of Cathepsin B, in the treatment of macrophages. These guidelines are based on published research and are intended to assist in the design and execution of relevant experiments.

Introduction and Mechanism of Action

This compound is a widely used pro-inhibitor for the selective study of intracellular Cathepsin B (CTSB) functions.[1] Its methyl ester modification enhances cell permeability, allowing it to cross the cell membrane.[2] Once inside the cell, intracellular esterases hydrolyze CA-074 Me into its active form, CA-074, which is a potent and selective irreversible inhibitor of Cathepsin B.[1][3]

In macrophages, Cathepsin B is a lysosomal cysteine protease implicated in various critical cellular processes, including:

-

Inflammasome Activation: Cathepsin B has been linked to the activation of the NLRP3 inflammasome.[4]

-

Ferroptosis: It has been identified as a therapeutic target for ferroptosis, a form of iron-dependent programmed cell death, in macrophages.[5]

-

Apoptosis and Inflammation: Inhibition of Cathepsin B has been shown to reduce inflammation and apoptosis in disease models involving macrophages.[6]

The conversion of the CA-074 Me prodrug to the active CA-074 inhibitor is a critical step for its intracellular activity.

Caption: Mechanism of CA-074 Me action in macrophages.

Recommended Concentration and Quantitative Data Summary

The optimal concentration of CA-074 Me can vary depending on the macrophage cell type, experimental conditions, and the specific pathway being investigated. In numerous cellular studies, the concentration of CA-074 Me used to inhibit intracellular cathepsin B generally ranges from 10 µM to 50 µM.[3]

The following table summarizes effective concentrations from various studies:

| Application/Target Pathway | Macrophage Cell Type | CA-074 Me Concentration | Treatment Duration | Key Findings |

| Inhibition of Ferroptosis | RAW 264.7 | 10, 20, 40, 80, 160 µM | 36 hours | Reduced hemin-induced ferroptosis and lipid peroxidation.[5] |

| Autophagy Flux Blockade | Macrophages | 10 µM | 4 hours | Reduced the co-exposure-induced expression of p62 and co-localization of p62 and LC3.[7] |

| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | 5 µM and 50 µM | 24 hours (post-RANKL) | Inhibited RANKL-induced osteoclastogenesis.[7] |

| General Intracellular Inhibition | Human Gingival Fibroblasts | 1 µM | 3 hours | Caused selective inactivation of intracellular Cathepsin B.[1] |

| Apoptosis Quantitation | Not specified | 0.1 µM | 2 hours | Used in conjunction with 50 µM GCDC to assess apoptosis.[8] |

Detailed Experimental Protocols

Protocol 1: Inhibition of Hemin-Induced Ferroptosis in RAW 264.7 Macrophages

This protocol is adapted from a study investigating the role of Cathepsin B in macrophage ferroptosis.[5]

A. Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (high glucose) with 10% FBS

-

Hemin

-

This compound

-

DMSO (for stock solution)

-

6-well or 96-well plates

-

Cell Counting Kit-8 (CCK-8) for viability assay

B. Procedure:

-

Cell Seeding:

-

Culture RAW 264.7 cells in high glucose DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

-

Adjust the cell concentration to 5 × 10⁴ cells/mL.

-

Seed the cells into a 6-well plate (or 100 µL per well in a 96-well plate for viability assays) and incubate for 24 hours.[5]

-

-

Induction of Ferroptosis:

-

After 24 hours, treat the cells with hemin (e.g., 10-160 µM) to induce ferroptosis.

-

Incubate the cells for 12 hours.[5]

-

-

CA-074 Me Treatment:

-

Endpoint Analysis:

-

Cell Viability: If using a 96-well plate, measure cell viability using the CCK-8 assay according to the manufacturer's instructions.[5]

-

Other Assays: For 6-well plates, cells can be harvested for other analyses such as Western blotting, lipid peroxidation assays, or mitochondrial function assays.

-

Caption: Experimental workflow for ferroptosis inhibition.

Protocol 2: General Protocol for Macrophage Polarization and Treatment

This protocol provides a general framework for polarizing macrophages and subsequently treating them with CA-074 Me.

A. Materials:

-

RAW 264.7 cells or primary bone marrow-derived macrophages (BMDMs)

-

Complete culture medium (e.g., DMEM or RPMI with 10% FBS)

-

Recombinant murine IFN-γ (for M1 polarization)

-

Recombinant murine IL-4 (for M2 polarization)

-

This compound

-

DMSO

B. Procedure:

-

Macrophage Polarization (Optional):

-

Seed macrophages in culture plates.

-

To polarize towards an M1 phenotype, incubate cells with IFN-γ (e.g., 100 ng/mL) for 48 hours.[5]

-

To polarize towards an M2 phenotype, incubate cells with IL-4 (e.g., 20 ng/mL) for 48 hours.[5]

-

Confirm polarization using appropriate markers (e.g., iNOS for M1, Arginase-1 for M2) via qPCR or flow cytometry.

-

-

Experimental Challenge (Optional):

-

CA-074 Me Treatment:

-

Prepare a stock solution of CA-074 Me in sterile DMSO. Note that the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.

-

Dilute the CA-074 Me stock solution in pre-warmed complete culture medium to achieve the desired final concentration (e.g., 10-50 µM).

-

Remove the old medium from the cells and replace it with the medium containing CA-074 Me or a vehicle control (medium with the same final concentration of DMSO).

-

Incubate for the desired duration (e.g., 4 to 36 hours), depending on the experimental endpoint.

-

-

Cell Harvesting and Analysis:

-

Following incubation, harvest the cells for downstream analysis.

-

For protein analysis (Western blot), wash cells with cold PBS and lyse with appropriate lysis buffer.

-

For RNA analysis (qPCR), lyse cells directly in the plate with a suitable lysis reagent.

-

Supernatants can be collected before cell lysis to measure secreted factors like cytokines (ELISA).

-

Critical Considerations

-

Selectivity: While CA-074 Me is a potent inhibitor of Cathepsin B, it may also inhibit other cathepsins, such as Cathepsin L, under certain conditions.[4][8] Some studies suggest that the non-esterified form, CA-074, may offer higher selectivity for Cathepsin B within living cells, although it has reduced cell permeability.[9][10]

-

Prodrug Conversion: The efficacy of CA-074 Me depends on its conversion to CA-074 by intracellular esterases.[3] The activity of these esterases can vary between cell types.

-

pH Dependency: The active form, CA-074, exhibits pH-dependent inhibition of Cathepsin B, being significantly more potent at the acidic pH of lysosomes (pH 4.6) compared to the neutral pH of the cytosol (pH 7.2).[3] In contrast, CA-074 Me does not display this pH-dependent inhibition.[3][11]

-

Solubility: CA-074 Me is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the macrophages.

References

- 1. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]

- 3. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]

- 5. Identification of Cathepsin B as a Therapeutic Target for Ferroptosis of Macrophage after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration of cathepsin B inhibitor CA-074Me reduces inflammation and apoptosis in polymyositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Utilizing CA-074 Methyl Ester in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of CA-074 methyl ester (CA-074 Me), a cell-permeable inhibitor of cathepsin B, in Western blot experiments. This document outlines the mechanism of action, protocols for cell treatment and lysate preparation, and expected outcomes, supported by quantitative data and pathway diagrams.

Introduction to this compound

CA-074 Me is a widely used pro-inhibitor of cathepsin B, a lysosomal cysteine protease. Its cell permeability allows it to readily cross cell membranes. Once inside the cell, endogenous esterases hydrolyze the methyl ester, converting it into its active form, CA-074. CA-074 is a potent and irreversible inhibitor of cathepsin B.[1] It is crucial to note that under certain conditions, particularly at higher concentrations or in specific cellular contexts, CA-074 Me may also inhibit other cathepsins, such as cathepsin L.[2] Therefore, careful optimization of experimental conditions is recommended to ensure target specificity.

Cathepsin B is implicated in various physiological and pathological processes, including protein degradation, apoptosis, and inflammation.[3][4] Its role in disease makes it a significant target for drug development. Western blotting is a key technique to investigate the effects of CA-074 Me on the expression levels of cathepsin B itself and its downstream signaling targets.

Mechanism of Action and Signaling Pathway

Cathepsin B, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. One of the key mechanisms is its ability to activate the mitochondrial apoptotic pathway.[3][5] Cytosolic cathepsin B can lead to the release of cytochrome c from the mitochondria into the cytosol.[4] Cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. Furthermore, cathepsin B can promote apoptosis by degrading anti-apoptotic proteins such as Bcl-2.[3]

Experimental Protocols

This section provides a detailed protocol for treating cultured cells with CA-074 Me and preparing cell lysates for Western blot analysis.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Cultured cells of interest

Protocol for Cell Treatment and Lysate Preparation

References

Application Notes and Protocols for Intracerebroventricular Injection of CA-074 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-074 methyl ester (CA-074Me) is a cell-permeable, selective inhibitor of the lysosomal cysteine protease, Cathepsin B.[1][2] Upon entering a cell, intracellular esterases convert it to its active form, CA-074, which is a potent and irreversible inhibitor.[1] Dysregulation of Cathepsin B activity has been implicated in a variety of pathological processes, including neurodegenerative diseases, cancer, and inflammation.[3][4][5][6] Intracerebroventricular (ICV) injection provides a direct route of administration to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the targeted study of Cathepsin B's role in neurological functions and disease models. These application notes provide a detailed protocol for the ICV injection of this compound in mice and summarize its effects on Cathepsin B activity and related signaling pathways.

Mechanism of Action

This compound is a prodrug that becomes a highly specific inhibitor of Cathepsin B after hydrolysis of its methyl ester group by intracellular esterases.[1] The active form, CA-074, irreversibly binds to the active site of Cathepsin B, thereby inhibiting its proteolytic activity.[1] While highly selective for Cathepsin B, some studies suggest that at higher concentrations, this compound may also inhibit Cathepsin L.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound for the inhibition of Cathepsin B.

Table 1: In Vivo Intracerebroventricular (ICV) Administration and Efficacy

| Animal Model | Compound | Dose/Concentration | Administration Route | Duration | Key Findings | Reference |

| Adult Male Sprague-Dawley Rats | CA-074Me | Stock: 100 µg/µL in 100% DMSO; Infusion: 10% DMSO in saline | Continuous ICV Infusion | 2 weeks | Significant decrease in Cathepsin B activity in the left and right cortex. | [7] |

| Adult Male Sprague-Dawley Rats | CA-074-me | 1 µg and 10 µg | Single Bolus ICV Injection | Pre-treatment (1h before ischemia) or Post-treatment (1h after reperfusion) | Neuroprotective effect against global cerebral ischemia/reperfusion injury. | |

| Normal Guinea Pigs | CA074Me | Not specified | ICV Administration | Not specified | Substantial reduction of brain Aβ levels and inhibition of β-secretase activity. | [3] |

Table 2: Behavioral and Pathological Outcomes Following CA-074Me Administration (Oral Route)

| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings | Reference |